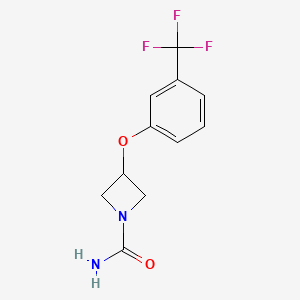
Dezinamide
Cat. No. B1670361
Key on ui cas rn:
91077-32-6
M. Wt: 260.21 g/mol
InChI Key: LIAILJLSVRAGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05068231
Procedure details


A 16 ml solution containing 5.94 g of phosgene was prepared by dissolving phosgene gas in cold toluene. This solution was stirred with 7 g potassium carbonate in an acetone-ice bath for about 10 minutes. To this solution in the bath was added dropwise over a 13 minute period at -9° C. to +4° C. a solution of 19.2 g (0.050 mole) of 1-(diphenylmethyl)-3-[3-(trifluoromethyl)phenoxy]azetidine in 38.4 ml of toluene. The cold bath was removed and the temperature of the reaction mixture rose to 18° C. after 1/2 hr. TLC (silica gel eluted with methylene chloride) of a sample indicated all the 1-(diphenylmethyl)-3-[3-(trifluoromethyl)phenoxy]azetidine had disappeared (reacted). After 1 hr, the mixture was filtered to remove solid, leaving a filtrate containing 3-[3-(trifluoromethyl)phenoxy]-1-azetidinecarbonyl chloride and diphenylchloromethane. The filtrate was added (over a 7 min period) to about 30 ml of liquid ammonia at - 60° to -30° C. Some white solid formed in the mixture. The ammonia was refluxed under a dry ice-acetone condenser for 1/2 hr and then allowed to evaporate using nitrogen gas to facilitate the removal of ammonia. Petroleum ether (60 ml) was added to the mixture and the resulting white solid was collected by filtration and rinsed twice with petroleum ether to give 18.1 g of solid. The solid was stirred in 90 ml of water at room temperature for one hr, filtered off, rinsed twice with water and dried under vacuum at about 60° C. for 2 hr to give 13 g (100%) of title compound.

[Compound]
Name
solution
Quantity
16 mL
Type
reactant
Reaction Step Two





Quantity
19.2 g
Type
reactant
Reaction Step Five


Name
3-[3-(trifluoromethyl)phenoxy]-1-azetidinecarbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six


[Compound]
Name
liquid
Quantity
30 mL
Type
reactant
Reaction Step Seven


Name
Identifiers


|
REACTION_CXSMILES
|
C(Cl)(Cl)=O.C(=O)([O-])[O-].[K+].[K+].C1(C(C2C=CC=CC=2)[N:18]2CC(OC3C=CC=C(C(F)(F)F)C=3)C2)C=CC=CC=1.[F:39][C:40]([F:56])([F:55])[C:41]1[CH:42]=[C:43]([CH:52]=[CH:53][CH:54]=1)[O:44][CH:45]1[CH2:48][N:47]([C:49](Cl)=[O:50])[CH2:46]1.C1(C(C2C=CC=CC=2)Cl)C=CC=CC=1.N>C1(C)C=CC=CC=1>[F:39][C:40]([F:56])([F:55])[C:41]1[CH:42]=[C:43]([CH:52]=[CH:53][CH:54]=1)[O:44][CH:45]1[CH2:48][N:47]([C:49]([NH2:18])=[O:50])[CH2:46]1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
16 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5.94 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
19.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(N1CC(C1)OC1=CC(=CC=C1)C(F)(F)F)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
38.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Six
|
Name
|
3-[3-(trifluoromethyl)phenoxy]-1-azetidinecarbonyl chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C(OC2CN(C2)C(=O)Cl)C=CC1)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(Cl)C1=CC=CC=C1
|
Step Seven
[Compound]
|
Name
|
liquid
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cold bath was removed
|
WASH
|
Type
|
WASH
|
|
Details
|
TLC (silica gel eluted with methylene chloride) of a sample
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(reacted)
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 1 hr
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaving a filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Some white solid formed in the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to evaporate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the removal of ammonia
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Petroleum ether (60 ml) was added to the mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting white solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed twice with petroleum ether
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C=1C=C(OC2CN(C2)C(=O)N)C=CC1)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18.1 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
